1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide
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Overview
Description
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide, also known as CP-544439, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent and selective antagonist of the dopamine D4 receptor, and has been shown to exhibit promising results in preclinical studies.
Mechanism of Action
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide is believed to modulate the release of dopamine and other neurotransmitters, which can have a significant impact on various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of mood and behavior, and the improvement of cognitive function. This compound has also been shown to have potential therapeutic applications in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Advantages and Limitations for Lab Experiments
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the dopamine D4 receptor, its potent activity, and its ability to modulate neurotransmitter release. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several potential future directions for research on 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide, including the development of new therapeutic applications for psychiatric disorders, the investigation of its potential use as a cognitive enhancer, and the exploration of its effects on other neurotransmitter systems. Further research is also needed to fully understand the mechanisms underlying the actions of 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide and to optimize its pharmacological properties for use in clinical settings.
Synthesis Methods
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-amino-1-phenylazetidine-3-one, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain 1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide in its pure form.
Scientific Research Applications
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide has been extensively studied for its potential applications in various research fields, including neuroscience, psychiatry, and pharmacology. This compound has been shown to have a high affinity for the dopamine D4 receptor, which is known to play a crucial role in the regulation of mood, cognition, and behavior.
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-14-7-6-11(8-17-14)10-23(21,22)18-13-9-19(15(13)20)12-4-2-1-3-5-12/h1-8,13,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLQHCCFMVOMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NS(=O)(=O)CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyridin-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)methanesulfonamide |
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